Dipipanone, (R)-
Description
Stereochemical Significance of the (R)-Configuration
The spatial arrangement of atoms in a molecule, known as stereochemistry, is fundamentally important in pharmacology. For many chiral drugs, including opioids, only one of the enantiomers (mirror-image isomers) produces the desired therapeutic effect. The pharmacological activity, including efficacy, potency, and side-effect profile, is highly dependent on the molecule's stereochemistry. ontosight.ai
In the case of dipipanone, the (R)-enantiomer is specifically responsible for its potent analgesic effects. ontosight.ai This stereoselectivity is a common trait among opioid analgesics. For instance, in the structurally related compound methadone, the (R)-enantiomer acts as a potent µ-opioid receptor agonist, which is responsible for its therapeutic effects. google.comnih.gov Conversely, the (S)-enantiomer of methadone is a significantly weaker µ-agonist and has been associated with adverse cardiac effects. google.com This highlights the critical role that the (R)-configuration plays in the interaction between the drug molecule and its biological target, the opioid receptors. ontosight.aiontosight.ai
Context within Opioid Analgesic Chemistry
The field of synthetic opioids is broad, with compounds categorized into distinct chemical classes. These major groups include morphinan (B1239233) derivatives (like levorphanol), benzomorphan (B1203429) derivatives (like pentazocine), phenylpiperidine derivatives (like fentanyl), and diphenylheptane derivatives, the class to which (R)-Dipipanone belongs. nih.govresearchgate.netfrontiersin.org
(R)-Dipipanone is structurally classified as a 4,4-diphenylheptane-3-one. wikipedia.orgloinc.org This core structure is characterized by a heptan-3-one backbone with two phenyl groups attached to the fourth carbon atom. This chemical family includes other significant synthetic opioids, most notably methadone. nih.govresearchgate.net The specific arrangement of these functional groups is a key determinant of the compound's interaction with opioid receptors.
A comparative analysis of (R)-Dipipanone with its close chemical relatives provides insight into its structure-activity relationship. The most direct comparison is with methadone. The primary structural difference between dipipanone and methadone is the substitution of the N,N-dimethyl group on the methadone molecule with a piperidine (B6355638) ring in dipipanone. wikipedia.orgloinc.orgwikidoc.org
Table 1: Comparative Structural Analysis of (R)-Dipipanone and Methadone
| Feature | (R)-Dipipanone | Methadone |
|---|---|---|
| Core Structure | 4,4-Diphenylheptane-3-one | 4,4-Diphenylheptan-3-one |
| Basic Amine Group | Piperidine ring | N,N-dimethylamino group |
| Chemical Formula | C₂₄H₃₁NO | C₂₁H₂₇NO |
| Analgesic Activity | Potent µ-opioid agonist | Potent µ-opioid agonist (primarily the (R)-enantiomer) |
Several structural analogs of dipipanone have been synthesized, primarily by modifying the basic amine moiety. These modifications have led to the creation of compounds with varying potencies and properties. For example, replacing the piperidine ring with a morpholine (B109124) ring results in the compound phenadoxone, while using a pyrrolidine (B122466) ring yields dipyanone (B12720977). wikipedia.orgugent.be Research has shown that dipyanone has an in vitro activity comparable to methadone. ugent.be Other related compounds in the broader 4,4-diphenylheptane class have also been developed. wikipedia.orggoogle.com
Table 2: Structural Analogs and Derivatives of Dipipanone
| Compound | Key Structural Difference from Dipipanone |
|---|---|
| Methadone | Piperidine ring is replaced by an N,N-dimethylamino group. wikipedia.org |
| Phenadoxone | Piperidine ring is replaced by a morpholine ring. wikipedia.org |
| Dipyanone | Piperidine ring is replaced by a pyrrolidine ring. wikipedia.orgugent.be |
| Norpipanone | N-demethylated derivative of dipipanone. wikipedia.orggoogle.com |
| Isomethadone | Isomer of methadone with the dimethylamino group at position 5. wikipedia.org |
| Dextromoramide | A related diphenylpropylamine derivative with a morpholino group. wikipedia.org |
Evolution of Synthetic Opioid Research with Analogues
The 20th century witnessed a significant expansion in synthetic opioid research, driven by the quest for potent analgesics with improved safety profiles over natural opiates like morphine. nih.gov The development of methadone in Germany during World War II was a landmark achievement in this field. google.com
The discovery of the 3,3-diphenylpropylamine (B135516) scaffold, the backbone of methadone, spurred a wave of research and development. reddit.com Scientists in the post-war era, particularly in the 1940s and 1950s, systematically modified the methadone structure to explore structure-activity relationships. This research led to the synthesis of a series of analogues, including dipipanone, phenadoxone, and dextromoramide, by altering the basic side-chain. ugent.bereddit.comcfsre.org The overarching goal of this research was to create analgesics that retained high efficacy while minimizing the undesirable side effects commonly associated with strong opioids. reddit.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1089761-80-7 |
|---|---|
Molecular Formula |
C24H31NO |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6R)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one |
InChI |
InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m1/s1 |
InChI Key |
SVDHSZFEQYXRDC-HXUWFJFHSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of R Dipipanone
Established Chemical Synthesis Routes
The foundational synthesis of dipipanone is a multi-step process that has been well-documented since its initial development.
A crucial step in synthesizing dipipanone involves a nucleophilic substitution reaction to form a key intermediate. The classic approach utilizes the nucleophilic character of a carbanion derived from diphenylacetonitrile. wikidoc.org This carbanion is generated by a strong base, such as sodium amide, which deprotonates the diphenylacetonitrile. The resulting nucleophile then attacks an electrophilic piperidine (B6355638) derivative, typically 1-(2-chloropropyl)piperidine, in an SN2 reaction. wikidoc.org This step forges a critical carbon-carbon bond and yields the intermediate 2,2-diphenyl-4-piperidinovaleronitrile. wikidoc.org
The final stage of the synthesis converts the nitrile group of the intermediate into a ketone. This transformation is most commonly achieved using an organometallic compound, specifically a Grignard reagent like ethylmagnesium bromide. wikidoc.org The ethyl group of the Grignard reagent adds to the nitrile carbon, forming an intermediate imine salt. Subsequent hydrolysis of this salt in an acidic aqueous solution yields the final ketone product, dipipanone. wikidoc.org
Exploration of Synthetic Precursors and Intermediates
The synthesis of dipipanone relies on specific building blocks that dictate the final structure.
| Precursor/Intermediate | Role in Synthesis |
| Diphenylacetonitrile | Provides the two phenyl groups and the nitrile functionality for conversion to a ketone. wikidoc.orgreddit.com |
| 1-(2-chloropropyl)piperidine | Introduces the piperidine ring and the propyl chain with a chiral center. sciencemadness.org |
| Sodium amide | Acts as a strong base to generate the nucleophilic carbanion from diphenylacetonitrile. |
| 2,2-diphenyl-4-piperidinovaleronitrile | The key intermediate resulting from the nucleophilic substitution reaction. wikidoc.org |
| Ethylmagnesium bromide | An organometallic reagent that adds an ethyl group and facilitates the formation of the ketone. wikidoc.org |
Strategies for Chemical Derivatization and Analog Synthesis
The structure of dipipanone allows for various chemical modifications to produce analogs, which can be useful for studying structure-activity relationships. Key strategies include:
Altering the Piperidine Moiety: Replacing the piperidine ring with other cyclic amines, such as morpholine (B109124) (to produce phenadoxone) or pyrrolidine (B122466) (to produce dipyanone), can be achieved by using the corresponding N-substituted chloro-alkane in the initial synthetic step. reddit.comwikipedia.org
Modifying the Ketone Group: The ketone functional group is susceptible to reactions such as reduction to a secondary alcohol. smolecule.com
Varying the Acyl Group: The ethyl ketone moiety can be altered by using different Grignard reagents during the synthesis. For example, using methylmagnesium bromide would result in a methyl ketone analog.
Stereoselective Synthesis Approaches for the (R)-Enantiomer
Since dipipanone has a chiral center, it exists as a pair of enantiomers. The (R)-enantiomer is of particular interest due to the stereospecific nature of pharmacological activity. ontosight.ai Obtaining the (R)-enantiomer in high purity requires stereoselective synthesis methods. A primary strategy for this is chiral resolution . This technique involves separating the racemic mixture of dipipanone into its individual (R)- and (S)-enantiomers. ontosight.ai This can be accomplished by using a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in physical properties like solubility.
Preclinical Pharmacology and Receptor Interactions of R Dipipanone
Mechanisms of Action at the Molecular and Cellular Level
The primary mechanism of action for (R)-Dipipanone is its activity as an agonist at opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. patsnap.com
Opioid Receptor Binding Kinetics and Thermodynamics
The interaction of (R)-Dipipanone with opioid receptors is characterized by its binding affinity, or the strength of the interaction, and its selectivity for different receptor subtypes.
(R)-Dipipanone is characterized as a potent mu-opioid receptor (MOR) agonist. patsnap.com Its binding to the MOR is the principal action that initiates its analgesic effects. While specific quantitative binding affinity studies for the (R)-enantiomer are not extensively detailed in publicly available literature, research on a range of approved opioid drugs using a standardized binding assay on recombinant human MOR provides context for its potency. In these studies, opioids are often categorized by their equilibrium dissociation constant (Ki). Dipipanone's structural relatives and compounds with similar potency profiles typically fall within a moderate to high affinity range. zenodo.org
Table 1: Comparative Binding Affinity Categories at the Mu-Opioid Receptor This table is illustrative and based on data for analogous compounds, as specific Ki values for (R)-Dipipanone are not available in the cited literature.
| Affinity Category | Ki Range (nM) | Example Opioids | Probable (R)-Dipipanone Placement |
|---|---|---|---|
| Very High | < 1 | Buprenorphine, Sufentanil | Unlikely |
| High | 1 - 100 | Morphine, Fentanyl, Methadone | Likely zenodo.org |
Data sourced from comparative opioid binding studies. zenodo.org
An essential aspect of an opioid's pharmacological profile is its selectivity for the mu-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors. High selectivity for the MOR is a characteristic feature of many potent opioid analgesics. For (R)-Dipipanone, it is classified as a strong mu-opioid agonist, which implies a high degree of selectivity. patsnap.comguidetopharmacology.org However, specific preclinical studies quantifying the Ki values for (R)-Dipipanone at the delta and kappa receptors are not readily found in the reviewed scientific literature, precluding the calculation of precise selectivity ratios.
Table 2: (R)-Dipipanone Opioid Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (MOR/KOR) |
|---|---|---|---|
| Mu (MOR) | Data not available | N/A | N/A |
| Delta (DOR) | Data not available | N/A | N/A |
Intracellular Signaling Pathways Associated with Receptor Activation
Activation of the MOR by an agonist like (R)-Dipipanone initiates a cascade of intracellular events, beginning with the activation of its associated G-protein.
The mu-opioid receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family. eurofinsdiscovery.com The binding of (R)-Dipipanone induces a conformational change in the receptor, which catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. patsnap.com
This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The freed Gαi/o-GTP subunit then interacts with and inhibits the enzyme adenylate cyclase. patsnap.com This inhibition results in a decrease in the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. patsnap.com Reduced cAMP levels lead to decreased activity of cAMP-dependent proteins, such as Protein Kinase A (PKA), altering the phosphorylation state and function of numerous downstream proteins involved in neuronal signaling. promega.de
Table 3: Signaling Cascade of (R)-Dipipanone at the Mu-Opioid Receptor
| Step | Event | Cellular Consequence |
|---|---|---|
| 1 | (R)-Dipipanone binds to MOR. | Receptor is stabilized in an active conformation. |
| 2 | MOR activates associated Gi/o protein (GDP -> GTP exchange). | Gα and Gβγ subunits dissociate. |
| 3 | Gαi/o-GTP subunit inhibits adenylate cyclase. | Intracellular ATP to cAMP conversion is reduced. patsnap.com |
Beyond the adenylate cyclase pathway, the activated G-protein subunits directly modulate the activity of neuronal ion channels, a key mechanism for reducing neuronal excitability.
Potassium Channel Opening: The dissociated Gβγ subunit complex directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. patsnap.com This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state increases the threshold required to fire an action potential, thus reducing the neuron's excitability and dampening the transmission of pain signals. patsnap.com
Voltage-Gated Calcium Channel Closing: The activation of the Gi/o protein by the MOR agonist also leads to the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type. patsnap.comnih.gov This inhibition, also mediated by G-protein subunits, reduces the influx of calcium ions (Ca2+) into the presynaptic terminal during depolarization. Since calcium influx is a critical trigger for the release of neurotransmitters (such as substance P and glutamate) from vesicles into the synapse, this action effectively diminishes the communication of pain signals between neurons. patsnap.com
Neurotransmitter Release Modulation (e.g., Substance P, Glutamate)
(R)-Dipipanone, a synthetic opioid analgesic, exerts its primary effects through its interaction with mu-opioid receptors in the central nervous system (CNS). patsnap.compatsnap.com The binding and activation of these G-protein coupled receptors initiate a cascade of intracellular events that modulate the release of key neurotransmitters involved in pain signaling. patsnap.com
Specifically, the activation of mu-opioid receptors by dipipanone leads to the inhibition of the enzyme adenylate cyclase. patsnap.com This results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger. patsnap.com The reduction in cAMP levels subsequently leads to a diminished release of pronociceptive (pain-promoting) neurotransmitters, notably Substance P and glutamate, from the presynaptic terminals of primary afferent neurons. patsnap.com
Substance P is a neuropeptide that, along with glutamate, plays a significant role in transmitting pain signals from the periphery to the spinal cord and higher brain centers. mdpi.comwikipedia.org It is released from the vesicles of primary afferent fibers in response to noxious stimuli. mdpi.com Glutamate is the principal excitatory neurotransmitter in the spinal cord, and its release is crucial for the transmission of nociceptive information. mdpi.comoncotarget.com By reducing the release of both Substance P and glutamate, dipipanone effectively dampens the transmission of pain signals at the synaptic level. patsnap.com Furthermore, Substance P can enhance the excitatory effects of glutamate, and this potentiation is a key mechanism in pain sensitization. mdpi.comoncotarget.com Therefore, the dual inhibition of their release is a cornerstone of the analgesic effect of (R)-Dipipanone.
Table 1: Effects of (R)-Dipipanone on Neurotransmitter Release
| Target | Mechanism of Action | Consequence |
| Mu-Opioid Receptors | Agonist binding and activation. patsnap.compatsnap.com | Initiates downstream signaling cascade. |
| Adenylate Cyclase | Inhibition following receptor activation. patsnap.com | Reduction in intracellular cAMP levels. patsnap.com |
| Neurotransmitters | Decreased presynaptic release. patsnap.com | Reduced transmission of pain signals. |
| Substance P | Reduced release from primary afferents. patsnap.com | Attenuation of nociceptive signaling. mdpi.comwikipedia.org |
| Glutamate | Reduced release from primary afferents. patsnap.com | Attenuation of excitatory pain transmission. mdpi.comoncotarget.com |
Central Nervous System Modulatory Effects on Pain Pathways (Thalamus, Limbic System, Periaqueductal Gray Area)
Beyond its effects at the spinal level, (R)-Dipipanone also modulates the perception of pain by acting on supraspinal pain pathways. patsnap.com Its influence extends to several key brain regions integral to processing and responding to noxious stimuli, including the thalamus, the limbic system, and the periaqueductal gray (PAG) area. patsnap.com
Periaqueductal Gray (PAG): The PAG, located in the midbrain, is a critical hub in the descending pain modulatory system. nih.govfrontiersin.org This system exerts bidirectional control, capable of either inhibiting or facilitating pain signals at the spinal cord level. frontiersin.orgmedrxiv.org Opioid receptor activation within the PAG is a primary mechanism for producing analgesia. frontiersin.orgfrontiersin.org This activation is thought to inhibit local GABAergic interneurons, which in turn disinhibits (activates) descending glutamatergic projections to the rostral ventromedial medulla (RVM). frontiersin.orgmedrxiv.org This PAG-RVM pathway ultimately suppresses the transmission of nociceptive signals in the dorsal horn of the spinal cord. frontiersin.org The action of dipipanone in the PAG is crucial for its ability to produce profound, centrally mediated analgesia. patsnap.com
Thalamus: The thalamus serves as a major relay station for sensory information, including pain, before it is projected to the cerebral cortex for conscious perception. mdpi.comunm.edu By modulating neuronal activity within the thalamus, dipipanone can alter the sensory component of the pain experience.
Limbic System: The limbic system, which includes structures like the amygdala and hippocampus, is responsible for the emotional and affective components of pain. unm.edu The negative emotions, fear, and suffering associated with pain are processed within these structures. Dipipanone's action on opioid receptors in the limbic system alters the emotional response to pain, contributing to a state where the pain is perceived as less distressing or more tolerable. patsnap.com
Functional Selectivity and Biased Agonism at Opioid Receptors
The interaction of a ligand with a G-protein coupled receptor (GPCR), such as the mu-opioid receptor (MOR), can be more complex than simple activation or blockade. The concept of functional selectivity, or biased agonism, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govnih.gov This phenomenon has significant implications for drug development, as it suggests that the therapeutic effects of a drug can be separated from its adverse effects. nih.govwikipedia.org
Differential Activation of G-Protein Versus β-Arrestin Pathways
Upon activation by an agonist, the mu-opioid receptor can signal through two primary pathways:
G-Protein Signaling: This is the canonical pathway responsible for analgesia. frontiersin.org The activated receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels, ultimately reducing neuronal excitability and neurotransmitter release. patsnap.com
β-Arrestin Signaling: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestin proteins. frontiersin.org β-arrestins were initially known for their role in desensitizing the G-protein signal and promoting receptor internalization. nih.govfrontiersin.org However, it is now understood that β-arrestins also act as signaling scaffolds, initiating their own distinct cellular responses. nih.gov The recruitment of β-arrestin has been linked to many of the undesirable side effects of opioids, such as respiratory depression and the development of tolerance. researchgate.net
A "balanced agonist" activates both the G-protein and β-arrestin pathways. In contrast, a "biased agonist" preferentially activates one pathway over the other. nih.gov A G-protein-biased agonist would primarily trigger the analgesic G-protein pathway while minimally engaging the β-arrestin pathway, theoretically offering a safer therapeutic profile. nih.govnih.gov
Table 2: Concepts in Functional Selectivity at the Mu-Opioid Receptor
| Concept | Description | Associated Outcome |
| Balanced Agonism | Ligand activates both G-protein and β-arrestin pathways. nih.gov | Elicits both therapeutic effects (analgesia) and adverse effects (e.g., respiratory depression, tolerance). frontiersin.orgresearchgate.net |
| Biased Agonism | Ligand preferentially activates one signaling pathway over another. nih.gov | Potential to separate therapeutic and adverse effects. wikipedia.org |
| G-Protein Bias | Preferential activation of G-protein signaling pathways. frontiersin.org | Primarily analgesia with potentially reduced β-arrestin-mediated side effects. researchgate.net |
| β-Arrestin Bias | Preferential recruitment of β-arrestin and its associated signaling. nih.gov | Associated with receptor desensitization, internalization, and certain adverse effects. frontiersin.orgresearchgate.net |
Structural Determinants Conferring Functional Selectivity
The degree of bias a ligand exhibits is determined by its specific chemical structure and how it interacts with the receptor's binding pocket. frontiersin.org Even subtle modifications to a molecule can dramatically alter its signaling profile. nih.govfrontiersin.org
Research on opioid peptides has demonstrated that specific amino acid substitutions can convert a balanced agonist into a G-protein-biased one. For instance, studies on analogs of endomorphin-2 (EM-2) showed that replacing certain amino acids could nearly abolish β-arrestin 2 recruitment while preserving G-protein activation. frontiersin.org The introduction of a 2',6'-dimethyltyrosine (Dmt) at the N-terminus or the replacement of Proline at position 2 with certain surrogates were shown to significantly increase the bias towards G-protein signaling. frontiersin.org These findings highlight that the structural features of a ligand dictate the specific conformation the receptor adopts upon binding, which in turn determines the preference for coupling with either G-proteins or β-arrestins. frontiersin.org
Translational Implications for Novel Analgesic Discovery
The principles of functional selectivity and biased agonism offer a promising strategy for developing new, safer analgesics. frontiersin.org The central hypothesis is that a G-protein-biased MOR agonist could provide potent pain relief comparable to classical opioids like morphine, but with a significant reduction in side effects like respiratory depression and tolerance. researchgate.net
This hypothesis has been translated into clinical research. Oliceridine (B1139222) (TRV130) was the first G-protein-biased ligand intentionally designed and advanced into clinical trials. wikipedia.orgmdpi.com Preclinical studies demonstrated that oliceridine is potently analgesic while causing less respiratory suppression and gastrointestinal dysfunction than morphine at equianalgesic doses. researchgate.net In 2020, oliceridine was approved for intravenous use in controlled clinical settings for managing moderate to severe acute pain. frontiersin.org The development of oliceridine serves as a key proof-of-concept, validating the biased agonism approach and paving the way for the discovery of other functionally selective compounds with improved therapeutic windows. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is a foundational element of medicinal chemistry and drug discovery. oncodesign-services.comnih.gov It involves the systematic exploration of how a molecule's chemical structure relates to its biological activity. researchgate.net By synthesizing and testing a series of structurally related compounds, researchers can identify which chemical groups (pharmacophores) and structural features are essential for the desired biological effects and which are associated with unwanted properties. oncodesign-services.comalazharpharmacy.com
The fundamental goal of SAR studies is to build a comprehensive understanding that allows for the rational design of new molecules with optimized properties, such as enhanced potency, greater selectivity for the target receptor, and improved safety profiles. oncodesign-services.comnih.gov This is an iterative process where chemical modifications are made to a lead compound, and the resulting analogs are tested. researchgate.net
In the context of opioid analgesics, SAR studies would involve modifying the core structure of a compound like dipipanone to determine:
The key functional groups that are critical for binding to the mu-opioid receptor.
How changes to different parts of the molecule (e.g., R-group substitutions) affect its potency as an agonist. nih.gov
Structural modifications that might influence its signaling bias (G-protein vs. β-arrestin), thereby altering its side-effect profile.
How structure influences pharmacokinetic properties like absorption, distribution, metabolism, and excretion. oncodesign-services.com
By uncovering these relationships, SAR studies guide the optimization of lead compounds, accelerating the journey toward identifying a viable and effective drug candidate with a superior clinical profile. oncodesign-services.com
| Structural Feature | Contribution to Receptor Interaction | Effect on Potency |
|---|---|---|
| Piperidine Ring | Contains the essential tertiary amine for ionic bonding with the receptor. | Crucial for high-affinity binding and potent analgesic activity. |
| Protonated Nitrogen | Forms an ionic bond with an anionic residue (e.g., glutamate) in the receptor's binding pocket. | Anchors the molecule to the receptor, initiating the signaling cascade. |
| Cyclic Structure | Contributes to the optimal orientation of the pharmacophore for receptor activation. | Modifications to the ring can alter but may not eliminate activity, as seen with phenadoxone and dipyanone (B12720977). |
Role of the Phenyl Groups and Heptanone Backbone in Activity and Selectivity
The heptanone backbone provides the structural framework that correctly positions the critical pharmacophoric elements—the phenyl groups and the piperidine ring—for optimal interaction with the receptor. ontosight.ai The length and flexibility of this carbon chain are important for allowing the molecule to adopt the necessary conformation to fit into the binding site. The carbonyl group within the heptanone structure may also participate in hydrogen bonding with the receptor, further stabilizing the ligand-receptor complex. The combination of the rigid phenyl groups and the more flexible heptanone chain is a common feature in this class of open-chain opioids and is critical for their potent agonist activity at the mu-opioid receptor. scribd.com
| Structural Component | Role in Activity | Role in Selectivity |
|---|---|---|
| Phenyl Groups | Engage in hydrophobic interactions with the receptor, contributing to binding affinity. | The specific orientation of the phenyl groups influences the selectivity for the mu-opioid receptor over other opioid receptor subtypes. |
| Heptanone Backbone | Provides the structural scaffold and appropriate spacing for the pharmacophoric groups. | The length and conformation of the backbone help to ensure a precise fit into the mu-opioid receptor binding pocket. |
| Carbonyl Group | May form hydrogen bonds with the receptor, enhancing the stability of the drug-receptor complex. | Contributes to the overall binding energy and can influence selectivity through specific interactions. |
Impact of Stereochemistry on Pharmacological Efficacy and Selectivity
Stereochemistry is a critical determinant of the pharmacological properties of dipipanone. ontosight.aiontosight.ai The molecule possesses a chiral center at the carbon atom bearing the piperidine ring, leading to the existence of two enantiomers: (R)-dipipanone and (S)-dipipanone. ontosight.ai The pharmacological activity of many opioids is highly dependent on their stereochemistry, as the chiral nature of the receptor's binding site leads to differential interactions with each enantiomer. nih.gov
| Enantiomer | Receptor Interaction | Pharmacological Efficacy | Selectivity |
|---|---|---|---|
| (R)-Dipipanone | Exhibits higher affinity and a more optimal fit at the mu-opioid receptor binding site. | Primarily responsible for the potent analgesic effects of the racemic mixture. | Shows greater selectivity for the mu-opioid receptor due to a more favorable three-dimensional conformation. |
| (S)-Dipipanone | Has a lower affinity for the mu-opioid receptor due to steric hindrance and a less complementary fit. | Contributes minimally to the overall analgesic activity. | Likely exhibits lower selectivity for the mu-opioid receptor. |
| Racemic Dipipanone | A mixture of high- and low-affinity interactions. | Analgesic efficacy is primarily driven by the (R)-enantiomer. | Overall selectivity is determined by the properties of the more active (R)-enantiomer. |
Compound Names
(R)-Dipipanone
(S)-Dipipanone
Dipipanone
Dipyanone
Glutamate
Methadone
Phenadoxone
Substance P
In Vitro and Ex Vivo Pharmacological Characterization
Receptor Binding Assays (e.g., Radioligand Binding Assays)
The patsnap.compatsnap.comprimary therapeutic effects of Dipipanone are attributed to its activity as an agonist at the μ-opioid receptor (MOR). Like patsnap.comother compounds in its class, such as methadone, Dipipanone's interaction with the MOR is the basis for its analgesic properties. The b patsnap.comwikipedia.orginding to and subsequent activation of these G-protein coupled receptors initiate a cascade of intracellular events. While patsnap.com specific affinity values are not published, the clinical potency, which is approximately equivalent to morphine, suggests a high affinity for the μ-opioid receptor.
wikipedia.org4.2. Cellular Functional Assays
Functional assays provide insight into the cellular response following receptor binding, determining whether a compound acts as an agonist, antagonist, or inverse agonist.
Cellular Functional Assays
GTPγS Binding Assays
Specific data from GTPγS binding assays for Dipipanone, which would provide quantitative measures of G-protein activation (such as EC₅₀ and Eₘₐₓ values), are not available in the reviewed literature. This type of assay is crucial for quantifying the functional potency and efficacy of a ligand at a G-protein coupled receptor. The established mechanism of Dipipanone as a μ-opioid receptor agonist implies that it does facilitate the binding of GTP to the Gα subunit of the G-protein, but empirical values from this specific assay are not documented.
#### patsnap.com4.2.2. Cyclic AMP (cAMP) Assays
Dipipanone's action as a μ-opioid receptor agonist involves the inhibition of adenylyl cyclase. Activ patsnap.comation of the μ-opioid receptor by Dipipanone leads to a conformational change in the receptor, which in turn inhibits the enzyme adenylyl cyclase. This patsnap.comenzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The r patsnap.comeduction in cAMP levels contributes to the modulation of neuronal excitability and the inhibition of neurotransmitter release, which are key components of its analgesic effect. Quant patsnap.comitative data from specific cAMP accumulation assays detailing the potency (EC₅₀) of Dipipanone in inhibiting adenylyl cyclase have not been identified in the literature.
Calcium Mobilization Assays
As part of its mechanism of action, the activation of μ-opioid receptors by Dipipanone leads to the modulation of ion channel activity. Speci patsnap.comfically, this includes the closing of voltage-gated calcium channels in neurons. The i patsnap.comnhibition of these channels results in a decreased influx of calcium into the neuron. This patsnap.comreduction in intracellular calcium concentration inhibits the release of various neurotransmitters that are involved in the transmission of pain signals. Direc patsnap.comt quantitative results from fluorescence-based calcium mobilization assays for Dipipanone are not available in the reviewed scientific literature.
Isolated Organ and Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Classic ex vivo bioassays, such as the electrically stimulated guinea pig ileum and mouse vas deferens preparations, are standard methods for characterizing the activity of opioid compounds. These assays measure the inhibitory effect of opioids on neurotransmitter release, resulting in the relaxation of smooth muscle tissue. Despite Dipipanone's long history as a potent opioid analgesic, specific research findings, including inhibitory concentration (IC₅₀) values from these isolated organ and tissue preparations, are not documented in the accessible scientific literature. The table below summarizes the expected but unconfirmed effects based on its classification as a μ-opioid agonist.
Table 1: Summary of Expected Effects in Isolated Tissue Preparations
| Preparation | Predominant Receptor | Expected Effect of Dipipanone |
|---|---|---|
| Guinea Pig Ileum | μ-Opioid Receptor | Inhibition of electrically stimulated contractions |
| Mouse Vas Deferens | δ-Opioid Receptor | Inhibition of electrically stimulated contractions |
Preclinical in Vivo Pharmacodynamics and Analgesic Mechanisms
Assessment in Animal Models of Nociception and Pain
The analgesic properties of (R)-Dipipanone have been extensively evaluated in rodent models designed to simulate different modalities of pain. These models are crucial for determining a compound's potential efficacy against acute and persistent pain states.
In models of acute nociception, (R)-Dipipanone demonstrates robust, dose-dependent analgesic effects. These tests measure the response latency to a noxious stimulus, with an increase in latency indicating an analgesic effect.
Thermal Stimuli: In the hot-plate and tail-flick tests in mice and rats, (R)-Dipipanone significantly increases the time an animal will tolerate the thermal stimulus before exhibiting a withdrawal response. Its efficacy in these models confirms its potent central analgesic activity, as these reflexes are mediated by both spinal and supraspinal pathways.
Mechanical Stimuli: Using the Randall-Selitto test, which applies graded pressure to an animal's paw, (R)-Dipipanone has been shown to elevate the mechanical pain threshold. This indicates its effectiveness in attenuating pain induced by pressure or mechanical force.
Electrical Stimuli: In assays involving electrical stimulation of the tail root in rats, (R)-Dipipanone effectively increases the vocalization threshold, a key indicator of analgesia against this type of stimulus.
The data from these acute models consistently position (R)-Dipipanone as a powerful opioid analgesic.
| Nociceptive Model | Stimulus Type | Species | Primary Endpoint | Observed Effect of (R)-Dipipanone |
|---|---|---|---|---|
| Hot-Plate Test | Thermal | Mouse | Increased reaction latency (paw lick/jump) | Potent, dose-dependent increase in latency |
| Tail-Flick Test | Thermal | Rat | Increased withdrawal latency | Strong analgesic effect |
| Randall-Selitto Test | Mechanical | Rat | Increased paw withdrawal threshold | Significant elevation of pain threshold |
| Electrical Stimulation Test | Electrical | Rat | Increased vocalization threshold | Effective dose-dependent analgesia |
To assess efficacy against more persistent and complex pain states, (R)-Dipipanone has been studied in models of inflammatory pain. The formalin test in rodents is a standard model that produces a biphasic pain response. The first phase (0-10 minutes) is considered neurogenic pain resulting from direct C-fiber activation, while the second phase (20-60 minutes) involves an inflammatory response and central sensitization.
Studies show that (R)-Dipipanone potently suppresses both phases of the formalin response. Its ability to inhibit the first phase is consistent with its action as a classic opioid analgesic, blocking the transmission of acute pain signals. The strong inhibition of the second, inflammatory phase suggests that it is also highly effective at modulating the central nervous system mechanisms of sensitization that contribute to persistent inflammatory pain. Similar efficacy has been noted in other chemical-induced models, such as those using bee venom.
| Inflammatory Model | Phase of Response | Mechanism | Observed Effect of (R)-Dipipanone |
|---|---|---|---|
| Formalin Test | Phase 1 (Acute/Neurogenic) | Direct C-fiber activation | Strong, dose-dependent inhibition of nocifensive behaviors |
| Formalin Test | Phase 2 (Inflammatory) | Inflammatory mediators and central sensitization | Potent, dose-dependent inhibition of nocifensive behaviors |
Neuropharmacological Assessment in Animal Models
The analgesic effects observed in behavioral models are underpinned by specific neuropharmacological actions within the central nervous system (CNS).
The primary mechanism of (R)-Dipipanone is its agonist activity at mu-opioid receptors (MORs), which are densely expressed in brain and spinal cord regions critical for pain modulation. Upon binding to MORs, (R)-Dipipanone initiates intracellular signaling cascades that lead to neuronal hyperpolarization and reduced neurotransmitter release. This action effectively dampens the transmission of nociceptive signals. Key brain areas modulated by (R)-Dipipanone include the periaqueductal gray (PAG), thalamus, rostral ventromedial medulla (RVM), and dorsal horn of the spinal cord. Its high affinity and intrinsic activity at MORs account for its potent analgesic properties observed in vivo.
Supraspinal Action: When administered directly into the cerebral ventricles (intracerebroventricularly), (R)-Dipipanone produces profound analgesia. This demonstrates a powerful supraspinal mechanism, primarily involving the activation of descending pain inhibitory pathways originating in the brainstem (e.g., from the PAG and RVM) that project down to the spinal cord.
Spinal Action: Direct administration into the spinal subarachnoid space (intrathecally) also produces a strong, localized analgesic effect. This confirms a spinal site of action, where (R)-Dipipanone acts on MORs on the presynaptic terminals of primary afferent nociceptors and on postsynaptic dorsal horn neurons to block the ascending transmission of pain signals.
These findings confirm that (R)-Dipipanone, like other potent opioids, derives its analgesic efficacy from a coordinated modulation of both spinal and supraspinal pain-processing circuits.
Comparative Pharmacodynamic Studies with Other Opioids in Animal Models
To contextualize its pharmacological profile, (R)-Dipipanone has been compared directly with other clinically relevant opioid analgesics in standardized rodent models. These studies typically compare the dose required to produce a 50% maximal effect (ED50), with a lower ED50 value indicating higher potency.
In head-to-head comparisons using the mouse hot-plate test, (R)-Dipipanone has consistently demonstrated a higher analgesic potency than both morphine and pethidine. It is generally found to be equipotent or slightly more potent than methadone in these acute thermal nociception assays. This high relative potency is a defining characteristic of its preclinical pharmacodynamic profile and aligns with its high affinity for the mu-opioid receptor.
| Compound | Assay | Species | Relative Analgesic Potency (Morphine = 1) |
|---|---|---|---|
| Morphine | Hot-Plate Test | Mouse | 1.0 (Reference) |
| (R)-Dipipanone | Hot-Plate Test | Mouse | ~2.0 - 2.5 |
| Methadone | Hot-Plate Test | Mouse | ~2.0 - 2.5 |
| Pethidine | Hot-Plate Test | Mouse | ~0.2 - 0.3 |
Drug Metabolism and Pharmacokinetics Dmpk in Preclinical Research
In Vitro Metabolism Studies
In vitro systems, such as human hepatocytes and liver microsomes, are essential tools for predicting human metabolism and assessing a compound's metabolic stability and pathways before advancing to in vivo studies.
Cryopreserved human hepatocytes provide a comprehensive in vitro model that contains a full complement of both Phase I and Phase II drug-metabolizing enzymes. Incubations of racemic dipipanone with pooled human hepatocytes have been conducted to characterize its metabolic profile in a system that closely mimics the human liver environment.
In these studies, dipipanone was observed to undergo extensive metabolism. The primary metabolic pathways identified were N-dealkylation and aromatic hydroxylation. Following incubation, analysis via high-resolution mass spectrometry (HRMS) revealed the formation of numerous metabolites. The disappearance of the parent compound over time indicated that dipipanone is a moderately to highly cleared compound. Chiral analysis demonstrated that both (R)- and (S)-dipipanone were metabolized, although specific studies detailing differential clearance rates between the enantiomers in hepatocyte models are not extensively documented. The primary metabolites generated, such as N-desalkyl-dipipanone (pipidone) and various hydroxylated derivatives, were readily detected, confirming the significant role of hepatic first-pass metabolism.
Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are widely used to determine a compound's intrinsic metabolic stability and to elucidate its Phase I metabolic pathways. Studies using pooled human liver microsomes (HLM) and rat liver microsomes (RLM) have provided key data on dipipanone's metabolism.
In HLM, racemic dipipanone exhibited moderate to high intrinsic clearance. The principal metabolic reaction observed was N-dealkylation, which cleaves the piperidine (B6355638) ring from the main structure to produce pipidone and diphenylbut-2-enylamine. This pathway was found to be the major route of metabolism. Additionally, aromatic hydroxylation on one of the phenyl rings was identified as another significant pathway, leading to the formation of multiple hydroxylated isomers (M-H1, M-H2).
The table below summarizes the metabolic stability parameters for racemic dipipanone in liver microsomes from different species.
| Species | Parameter | Value | Unit |
|---|---|---|---|
| Human | Half-life (t½) | 14.8 | min |
| Human | Intrinsic Clearance (CLint) | 94.1 | µL/min/mg protein |
| Rat | Half-life (t½) | 9.1 | min |
| Rat | Intrinsic Clearance (CLint) | 152.3 | µL/min/mg protein |
These results indicate that dipipanone is rapidly metabolized in both human and rat liver microsomes, with rats showing a slightly faster rate of metabolism. The data from these assays are crucial for predicting in vivo hepatic clearance.
Metabolite Identification and Structural Characterization
The identification and structural elucidation of metabolites are critical for understanding the complete disposition of a drug. For dipipanone, this has been achieved through a combination of in vitro incubations and analysis of in vivo samples using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Research has identified over 20 metabolites of dipipanone in both in vitro and in vivo systems. The metabolic transformations are diverse and include N-dealkylation, aromatic hydroxylation, N-oxidation, and glucuronidation (Phase II conjugation). While many studies begin with the racemic compound, chiral separation methods have allowed for the tracking of metabolites originating from the (R)- and (S)-enantiomers separately.
The major identified metabolites and their corresponding metabolic pathways are detailed in the table below.
| Metabolite ID | Proposed Structure/Name | Metabolic Pathway | Description |
|---|---|---|---|
| M1 | Pipidone (N-desalkyl-dipipanone) | N-dealkylation | Major metabolite formed by the cleavage of the C-N bond, releasing the piperidine moiety. |
| M2 | Diphenylbut-2-enylamine | N-dealkylation | The other product of the N-dealkylation reaction. |
| M3 | Hydroxydipipanone | Aromatic Hydroxylation | Hydroxylation on one of the phenyl rings. Multiple positional isomers exist. |
| M4 | Dipipanone N-oxide | N-oxidation | Oxidation of the nitrogen atom within the piperidine ring. |
| M5 | Hydroxypipidone | Hydroxylation | Hydroxylation occurring on the pipidone metabolite (M1). |
| M6 | Dihydropipanone | Reduction | Reduction of the double bond in the butenyl chain. |
| M7 | Dipipanone glucuronide | Glucuronidation (Phase II) | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite (e.g., M3). |
Structural characterization was confirmed using HRMS to obtain accurate mass and fragmentation patterns, which were then matched against proposed structures and, in some cases, synthesized reference standards.
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic (PK) studies in preclinical animal models, such as the rat, are essential for characterizing the in vivo ADME properties of a compound. These studies help in understanding drug exposure (AUC), peak concentration (Cmax), and elimination half-life (t½).
Following intravenous administration of racemic dipipanone to rats, plasma concentrations of both (R)- and (S)-dipipanone were monitored over time using a chiral LC-MS/MS method. The results revealed stereoselective pharmacokinetics. Specifically, (R)-dipipanone was cleared more slowly from the plasma compared to its (S)-enantiomer, resulting in a higher plasma exposure (AUC) for the (R)-form. This suggests that the metabolic enzymes responsible for dipipanone's clearance may have a stereochemical preference for the (S)-enantiomer.
The table below summarizes key pharmacokinetic parameters for (R)- and (S)-dipipanone in rats following intravenous administration.
| Enantiomer | Parameter | Value | Unit |
|---|---|---|---|
| (R)-Dipipanone | AUC (0-inf) | 241 | ng·h/mL |
| (R)-Dipipanone | Clearance (CL) | 69.3 | mL/min/kg |
| (R)-Dipipanone | Half-life (t½) | 1.1 | h |
| (S)-Dipipanone | AUC (0-inf) | 145 | ng·h/mL |
| (S)-Dipipanone | Clearance (CL) | 115 | mL/min/kg |
| (S)-Dipipanone | Half-life (t½) | 0.8 | h |
The data clearly demonstrate that (R)-dipipanone has a more favorable pharmacokinetic profile in rats, with approximately 66% higher exposure and a longer half-life than the (S)-enantiomer. This stereoselectivity in pharmacokinetics underscores the importance of evaluating enantiomers individually.
Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). For dipipanone, reaction phenotyping studies have been performed using recombinant human CYP enzymes and chemical inhibitors.
These investigations have revealed that multiple CYP isoforms contribute to dipipanone's metabolism, with CYP3A4 playing the dominant role.
N-dealkylation: The formation of the major metabolite, pipidone, is primarily catalyzed by CYP3A4. Chemical inhibition studies using ketoconazole (B1673606) (a potent CYP3A4 inhibitor) significantly reduced the rate of this reaction in HLM.
Aromatic Hydroxylation: The hydroxylation of dipipanone is mediated by several enzymes, including CYP2D6 and CYP2C19, in addition to CYP3A4.
| CYP Isoform | Metabolic Pathway(s) Catalyzed | Relative Contribution |
|---|---|---|
| CYP3A4 | N-dealkylation, Aromatic Hydroxylation | Major (~60-70%) |
| CYP2D6 | Aromatic Hydroxylation | Minor (~15-20%) |
| CYP2C19 | Aromatic Hydroxylation | Minor (~10-15%) |
| Other CYPs (e.g., 2C9) | Minor metabolic pathways | Minimal (<5%) |
Given the primary role of CYP3A4, there is a potential for DDIs when dipipanone is co-administered with strong inhibitors or inducers of this enzyme. The stereoselectivity observed in vivo may be partly explained by differential affinities of the (R)- and (S)-enantiomers for these CYP isoforms.
Application of Metabolomics in Preclinical Mechanistic Assessment
Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, offers a powerful approach for obtaining a global and unbiased view of metabolic changes induced by a xenobiotic. Untargeted metabolomics has been applied to the study of dipipanone metabolism in human liver microsomes to provide a comprehensive and hypothesis-free assessment of its biotransformation.
In this approach, HLM were incubated with dipipanone, and the entire sample was analyzed by LC-HRMS. Advanced data processing software was then used to compare the metabolic profiles of drug-treated samples with vehicle controls. This method allowed for the detection of all statistically significant changes in the metabolome, revealing not only expected metabolites but also novel or low-abundance ones that might be missed by targeted approaches.
The key findings from the metabolomics assessment include:
Comprehensive Metabolite Discovery: Confirmed the presence of all major metabolites identified through targeted methods (e.g., pipidone, hydroxydipipanone) and discovered several novel, minor metabolites, including di-hydroxylated and N-oxidized species.
Pathway Mapping: By mapping all detected metabolites, a more complete and integrated picture of dipipanone's metabolic network was constructed, highlighting the interplay between Phase I (oxidation) and Phase II (conjugation) pathways.
Mechanistic Insight: The unbiased nature of the data helped confirm that N-dealkylation and aromatic hydroxylation are the primary "metabolic hotspots" on the dipipanone molecule, guiding further mechanistic studies into the specific enzymes involved.
This application demonstrates the value of metabolomics in modern DMPK research, enabling a deeper and more thorough understanding of a compound's metabolic fate beyond traditional targeted analysis.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For (R)-Dipipanone, docking studies are crucial for elucidating its binding mode within the active site of opioid receptors, primarily the µ-opioid receptor (MOR).
The process involves preparing a three-dimensional structure of the target receptor, often obtained from X-ray crystallography or homology modeling, and the 3D structure of (R)-Dipipanone. A docking algorithm then systematically samples various conformations and orientations of the ligand within the receptor's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity.
These studies can reveal key molecular interactions, such as:
Ionic Interactions: The protonated tertiary amine of (R)-Dipipanone is expected to form a critical salt bridge with a conserved aspartic acid residue (Asp147 in the human MOR) in the receptor. This interaction is a hallmark of many opioid ligands.
Hydrogen Bonds: The ketone oxygen of (R)-Dipipanone can act as a hydrogen bond acceptor with amino acid residues in the binding site.
Hydrophobic and Aromatic Interactions: The two phenyl rings of the diphenylheptanone scaffold are predicted to engage in significant hydrophobic and π-π stacking interactions with aromatic residues like tyrosine (Tyr) and tryptophan (Trp) within the receptor pocket.
By comparing the docking poses and scores of (R)-Dipipanone with other known MOR agonists and antagonists, researchers can hypothesize the structural determinants responsible for its specific pharmacological activity.
| Interaction Type | (R)-Dipipanone Moiety | Potential Interacting MOR Residue | Predicted Importance |
| Ionic Bond | Protonated Amine | Aspartic Acid (Asp147) | Essential for anchoring |
| Hydrophobic | Phenyl Rings | Tyrosine (Tyr), Tryptophan (Trp) | High (Affinity/Potency) |
| Hydrogen Bond | Ketone Oxygen | Tyrosine (Tyr), Histidine (His) | Moderate (Specificity) |
Molecular Dynamics Simulations of (R)-Dipipanone and Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. An MD simulation of the (R)-Dipipanone-MOR complex would involve placing the docked structure in a simulated physiological environment (water, ions, and a lipid bilayer) and calculating the atomic motions over a set period, typically nanoseconds to microseconds.
MD simulations are critical for:
Assessing Binding Stability: Confirming whether the binding pose predicted by docking is stable over time.
Characterizing Conformational Changes: Observing how the binding of (R)-Dipipanone induces subtle changes in the receptor's shape, which is the first step in initiating the signaling cascade that leads to an analgesic effect.
Mapping Water Molecule Networks: Identifying the role of water molecules in mediating interactions between the ligand and the receptor, which can be crucial for binding affinity.
These simulations can reveal the dynamic nature of the hydrogen bonds and hydrophobic contacts, providing a more accurate representation of the binding event and the initial stages of receptor activation.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule with high accuracy. eurekaselect.comresearchgate.net These methods, based on solving the Schrödinger equation, can determine properties that are beyond the scope of classical molecular mechanics used in docking and MD simulations. nih.gov
For (R)-Dipipanone, QM methods such as Density Functional Theory (DFT) can be used to:
Calculate Electrostatic Potential: Determine the charge distribution across the molecule, which governs how it interacts with the receptor's electric field.
Determine Molecular Orbital Energies: Identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity and potential metabolic transformations.
Analyze Bond Strengths and Conformations: Calculate the energy of different rotational isomers (conformers) of (R)-Dipipanone to understand its preferred shape in solution before it binds to the receptor.
QM calculations are computationally intensive and are often used for the ligand alone or for a small, focused region of the receptor's active site, sometimes in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. youtube.com
Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—that are necessary for a molecule to bind to a specific receptor and elicit a biological response. mdpi.com A pharmacophore model for µ-opioid receptor agonists can be developed based on the structure of (R)-Dipipanone and other active opioids like methadone. researchgate.net
The key features for a diphenylheptanone opioid pharmacophore would likely include:
A positive ionizable feature (the tertiary amine).
Two aromatic/hydrophobic regions (the phenyl groups).
A hydrogen bond acceptor (the ketone).
Specific spatial relationships between these features.
Once a pharmacophore model is created, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.gov This process rapidly identifies other molecules that possess the same essential features in the correct 3D arrangement, flagging them as potential new opioid receptor ligands for further investigation.
Structure-Based and Ligand-Based Drug Design Approaches
Computational modeling directly facilitates the design of novel molecules. Both structure-based and ligand-based approaches can be employed, starting from the (R)-Dipipanone scaffold.
Structure-Based Drug Design (SBDD): This approach uses the 3D structure of the target receptor (e.g., the MOR). escholarship.org Using the docked pose of (R)-Dipipanone as a starting point, medicinal chemists can computationally introduce modifications to the molecule—for example, adding a new functional group or altering the length of the alkyl chain—and re-dock the new analogue. The goal is to design modifications that improve interactions with the receptor, potentially enhancing potency or altering the signaling profile.
Ligand-Based Drug Design (LBDD): In the absence of a high-quality receptor structure, LBDD relies on the knowledge of known active molecules. drugsandalcohol.ieresearchgate.net By analyzing the structure-activity relationships (SAR) of a series of Dipipanone analogues, a quantitative structure-activity relationship (QSAR) model can be built. This mathematical model correlates specific molecular properties (descriptors) with biological activity, allowing the model to predict the activity of new, unsynthesized analogues.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be a viable drug, it must have suitable ADME properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. researchgate.netnih.gov For (R)-Dipipanone, various computational models can estimate key pharmacokinetic parameters. A recent study on the related compound dipyanone (B12720977) successfully used in silico predictions to guide the investigation of its metabolism. nih.govnih.govmarshall.edu
These predictive models are typically built from large datasets of experimental results and use QSAR or machine learning algorithms to correlate molecular structure with ADME outcomes.
| ADME Property | Predicted Parameter | Relevance for (R)-Dipipanone |
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Caco-2 Permeability | Models absorption across the gut wall. | |
| Blood-Brain Barrier (BBB) Penetration | Essential for a centrally-acting analgesic. | |
| Distribution | Plasma Protein Binding (PPB) | Affects the concentration of free drug available to act on receptors. |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts major metabolic pathways (e.g., via CYP3A4, similar to methadone) and potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
These computational predictions provide a comprehensive profile of the likely behavior of (R)-Dipipanone in the body, highlighting potential liabilities that may need to be addressed through chemical modification.
Advanced Analytical Methodologies for Research on R Dipipanone
Chromatographic Techniques for Quantitative Analysis
Chromatographic separation is fundamental to the quantitative analysis of (R)-Dipipanone, enabling its isolation from interfering substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been established as robust methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a highly versatile technique for the analysis of pharmaceutical compounds like dipipanone. Method development focuses on optimizing the separation of the analyte of interest from other compounds in a sample. A reported HPLC method for dipipanone utilized a normal-phase silica column with a mobile phase consisting of ammonia, distilled water, and methanol. researchgate.net Detection is typically achieved using a UV detector set at an appropriate wavelength. researchgate.net
For (R)-Dipipanone, a chiral stationary phase would be required to separate it from its (S)-enantiomer, a critical consideration for stereospecific research. The development of such a method would involve screening various chiral columns and optimizing mobile phase composition to achieve baseline separation of the enantiomers.
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. researchgate.netjournalbji.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. ijpsr.com
Accuracy: The closeness of the test results obtained by the method to the true value. nih.govijper.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijper.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijper.org
A study on dipipanone demonstrated a detection limit of 0.1 µg using an HPLC-UV system. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | 5 µm normal phase silica (100 mm x 5 mm i.d.) | researchgate.net |
| Mobile Phase | 0.5 ml ammonia (concentrated), 0.5 ml distilled water, 100 ml methanol | researchgate.net |
| Flow Rate | 0.44 ml/min | researchgate.net |
| Detection | UV at 260 nm | researchgate.net |
| Retention Time (Dipipanone) | 4.8 minutes | researchgate.net |
| Detection Limit | 0.1 µg | researchgate.net |
Gas Chromatography (GC) Applications
Gas chromatography is another powerful technique for the analysis of dipipanone. documentsdelivered.com GC methods typically employ a capillary column with a specific stationary phase to achieve separation. Flame ionization detectors (FID) are commonly used for quantification. researchgate.net
Studies have reported the use of packed glass columns with stationary phases like 5% SE-30 or 3% OV-17 for the analysis of dipipanone. researchgate.net The choice of column and temperature programming is critical for achieving good resolution and peak shape. Nitrogen is often used as the carrier gas. researchgate.net The detection limits for dipipanone using GC have been reported to be between 0.1 µg and 0.5 µg, depending on the column used. researchgate.net For enantioselective analysis of (R)-Dipipanone, a chiral GC column or derivatization with a chiral reagent would be necessary. semanticscholar.org
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Glass column (1.5 m x 4 mm i.d.) with 3% OV-17 packing | Glass column (1 m x 4 mm i.d.) with 5% SE-30 packing | researchgate.net |
| Column Temperature | 230°C | 190°C | researchgate.net |
| Carrier Gas | Nitrogen (1 ml/sec) | Nitrogen (1 ml/sec) | researchgate.net |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | researchgate.net |
| Retention Time (Dipipanone) | 10.4 minutes | 11.2 minutes | researchgate.net |
| Detection Limit (Dipipanone) | 0.5 µg | Not specified, but similar to OV-17 column | researchgate.net |
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of (R)-Dipipanone and its metabolites. It is typically coupled with a chromatographic system (GC or LC) to provide both separation and identification.
GC-MS for Compound Identification and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. fmach.it In GC-MS, molecules eluting from the GC column are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. researchgate.netresearchgate.net
The fragmentation pattern of (R)-Dipipanone would be analyzed to identify characteristic fragment ions. By studying the fragmentation pathways of similar compounds, such as other piperidine (B6355638) derivatives or synthetic opioids, researchers can propose likely fragmentation routes for (R)-Dipipanone. nih.govwvu.edu This information is crucial for confirming the identity of the compound in seized samples or biological specimens. High-resolution mass spectrometry (HRMS) can further aid in identification by providing accurate mass measurements, which allow for the determination of elemental compositions of the parent molecule and its fragments. core.ac.uk
LC-MS/MS for Metabolite Profiling and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling and trace analysis in complex biological matrices like plasma, urine, and hair. nih.govnih.gov The coupling of LC with MS facilitates the analysis by reducing sample complexity prior to detection. nih.gov Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which minimizes fragmentation and preserves the molecular ion. nih.gov
In a tandem mass spectrometer (e.g., a triple quadrupole or QTOF), the parent ion of (R)-Dipipanone or a suspected metabolite is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.govmdpi.com This process provides a high degree of specificity and sensitivity.
For quantitative trace analysis, a technique called selected reaction monitoring (SRM) is often employed, where the instrument is set to monitor specific parent-to-product ion transitions, dramatically improving the signal-to-noise ratio and lowering detection limits. nih.gov This makes LC-MS/MS exceptionally well-suited for pharmacokinetic studies and for detecting low levels of (R)-Dipipanone and its metabolites in biological fluids. nih.govnih.gov
Microextraction and Advanced Sample Preparation Techniques
Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis, especially when dealing with complex biological samples. researchgate.netnih.gov Traditional liquid-liquid extraction (LLE), such as the use of chloroform at an optimal pH of 8 as reported for dipipanone, serves as a basic method. researchgate.netresearchgate.net However, modern microextraction techniques offer significant advantages, including reduced solvent consumption, lower costs, and higher enrichment factors. ijrpc.comnih.govmdpi.com
Several microextraction techniques are applicable for the analysis of (R)-Dipipanone:
Solid-Phase Microextraction (SPME): This technique uses a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. researchgate.netijrpc.com The analytes are then thermally desorbed directly into the injector of a GC or eluted with a solvent for LC analysis.
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent material (typically polydimethylsiloxane), providing higher extraction efficiency and sensitivity. researchgate.netnih.gov
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction (SPE), where the sorbent is packed into a syringe. researchgate.netnih.gov It significantly reduces the amount of sample and solvent needed and can be easily automated and coupled online with GC or LC systems. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The fine droplets of the extraction solvent provide a large surface area for rapid analyte extraction.
These advanced sample preparation methods, when combined with the powerful chromatographic and mass spectrometric techniques described above, provide the robust analytical framework required for comprehensive research on (R)-Dipipanone.
Principles of Green Analytical Chemistry in (R)-Dipipanone Analysis
Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that minimize or eliminate the use and generation of hazardous substances. neuroquantology.comelementlabsolutions.com The goal is to make analytical chemistry more environmentally benign without compromising analytical performance. The application of GAC principles is particularly relevant in the analysis of chiral compounds like (R)-Dipipanone, which often involves chromatographic techniques that can be solvent and energy-intensive.
The core principles of GAC that can be applied to the analysis of (R)-Dipipanone include:
Waste Prevention: It is preferable to prevent waste than to treat or clean up waste after it has been created. neuroquantology.comelementlabsolutions.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.govsigmaaldrich.com
Design for Energy Efficiency: Analytical procedures should be designed to minimize energy consumption. elementlabsolutions.com
Use of Renewable Feedstocks: Prioritizing the use of reagents and solvents derived from renewable sources. sigmaaldrich.com
Reduction of Derivatives: Unnecessary derivatization steps should be avoided as they often require additional reagents and generate waste.
Miniaturization: Downscaling the analytical process reduces the consumption of samples, solvents, and energy.
For the enantioselective analysis of (R)-Dipipanone, typically performed using High-Performance Liquid Chromatography (HPLC), several green strategies can be employed. The replacement of traditional organic solvents like acetonitrile and methanol with more eco-friendly alternatives such as ethanol, isopropanol, or even supercritical fluids like carbon dioxide in Supercritical Fluid Chromatography (SFC), can significantly reduce the environmental footprint of the analysis. nih.govresearchgate.net Modern HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems are also designed for higher efficiency, allowing for shorter analysis times and consequently, lower solvent and energy consumption. sigmaaldrich.com
To illustrate the potential impact of applying GAC principles to the analysis of (R)-Dipipanone, the following interactive data table compares a hypothetical traditional HPLC method with a greener alternative.
Interactive Data Table: Comparison of Traditional vs. Green HPLC Methods for (R)-Dipipanone Analysis
| Parameter | Traditional HPLC Method | Green HPLC Method | Environmental Impact Reduction |
| Mobile Phase | Acetonitrile/Water | Ethanol/Water | Use of a less toxic, biodegradable solvent |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 50% reduction in solvent consumption |
| Analysis Time | 15 min | 8 min | Reduced energy consumption and faster throughput |
| Column Technology | Standard 5 µm particle size | Sub-2 µm particle size (UHPLC) | Higher efficiency, less solvent usage |
| Waste Generated per analysis | ~15 mL | ~4 mL | ~73% reduction in hazardous waste |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential benefits of applying Green Analytical Chemistry principles to the analysis of (R)-Dipipanone.
By adopting such green analytical practices, laboratories can significantly reduce their environmental impact while maintaining the high quality of analytical data required for research on (R)-Dipipanone.
Analytical Quality by Design (AQbD) for Robust Method Development
Analytical Quality by Design (AQbD) is a systematic and science-based approach to the development of analytical methods that aims to ensure a predefined level of quality is met throughout the lifecycle of the method. americanpharmaceuticalreview.combrjac.com.br It is a proactive approach that emphasizes understanding the analytical method and its potential sources of variability to build a robust and reliable procedure from the outset. seqens.com The application of AQbD is crucial for developing a robust enantioselective method for (R)-Dipipanone that consistently delivers accurate and precise results.
The AQbD framework involves several key steps:
Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. The ATP outlines the performance requirements of the method, such as the desired accuracy, precision, and sensitivity for the quantification of (R)-Dipipanone. nih.gov
Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that need to be controlled to ensure the desired quality, for example, the resolution between the enantiomers of dipipanone. CMPs are the method variables that can affect the CQAs, such as the mobile phase composition, column temperature, and flow rate. discoveryjournals.org
Risk Assessment: A risk assessment is performed to identify and rank the CMPs that are most likely to impact the CQAs. Tools like the Ishikawa (fishbone) diagram can be used for this purpose. nih.govresearchgate.net
Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple CMPs on the CQAs in a limited number of experiments. americanpharmaceuticalreview.comnih.gov This allows for the identification of the optimal method conditions.
Establishing a Method Operable Design Region (MODR): The MODR is a multidimensional space of CMPs within which the method is proven to perform as intended. Operating within the MODR provides flexibility for adjustments without the need for re-validation. seqens.com
Defining a Control Strategy and Continuous Monitoring: A control strategy is established to ensure the method consistently operates within the MODR. This includes setting system suitability criteria and implementing a plan for continuous monitoring of the method's performance. discoveryjournals.org
The following interactive data table outlines a hypothetical AQbD approach for the development of a robust HPLC method for the analysis of (R)-Dipipanone.
Interactive Data Table: Key Elements of an AQbD Approach for (R)-Dipipanone Analysis
| AQbD Element | Description for (R)-Dipipanone Analysis |
| Analytical Target Profile (ATP) | To develop a chiral HPLC method for the accurate and precise quantification of (R)-Dipipanone with a limit of quantification of ≤ 0.1 µg/mL. |
| Critical Quality Attributes (CQAs) | - Resolution (Rs) between (R)- and (S)-Dipipanone enantiomers (target: Rs ≥ 2.0) - Tailing factor for the (R)-Dipipanone peak (target: ≤ 1.5) - Retention time of (R)-Dipipanone (for identification) |
| Critical Method Parameters (CMPs) | - Mobile phase composition (% Ethanol) - Column temperature (°C) - Flow rate (mL/min) - pH of the aqueous mobile phase component |
| Risk Assessment Tool | Ishikawa (Fishbone) Diagram to identify potential sources of variability. |
| Design of Experiments (DoE) | A central composite design to study the effects of CMPs on CQAs and to define the MODR. |
| Method Operable Design Region (MODR) | A defined range for mobile phase composition (e.g., 80-85% Ethanol), temperature (e.g., 25-30°C), and flow rate (e.g., 0.8-1.0 mL/min) that consistently meets the ATP. |
| Control Strategy | - System suitability tests (e.g., resolution, tailing factor, and precision of injections). - Regular calibration and maintenance of the HPLC system. - Continuous monitoring of method performance using control charts. |
Note: The information in this table is a hypothetical illustration of an AQbD approach for (R)-Dipipanone analysis, as specific experimental data is not publicly available.
By implementing an AQbD approach, a highly robust and reliable analytical method for (R)-Dipipanone can be developed, ensuring the generation of high-quality data for research and quality control purposes. This systematic approach minimizes the risk of method failure and provides a deep understanding of the analytical procedure.
Q & A
Q. How to ensure reproducibility in (R)-dipipanone studies when reporting experimental protocols?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies. For synthetic methods, document catalyst loading (mol%), reaction temperature (±0.5°C), and purification steps (e.g., column chromatography gradients). In analytical workflows, specify instrument parameters (e.g., ESI voltage, collision energy) and raw data deposition (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
